REACTION_CXSMILES
|
C([S:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])(=O)C.[Na].[OH-:12].[Na+:13]>O>[CH2:6]([S:7]([O-:9])(=[O:8])=[O:12])[CH2:5][S:4][S:4][CH2:5][CH2:6][S:7]([O-:10])(=[O:8])=[O:9].[Na+:13].[Na+:13] |f:2.3,5.6.7,^1:10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCS(=O)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while bubbling oxygen for 48 hours
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
The aqueous portion is then concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized out the product directly
|
Type
|
CUSTOM
|
Details
|
Yield
|
Name
|
|
Type
|
|
Smiles
|
C(CSSCCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([S:4][CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])(=O)C.[Na].[OH-:12].[Na+:13]>O>[CH2:6]([S:7]([O-:9])(=[O:8])=[O:12])[CH2:5][S:4][S:4][CH2:5][CH2:6][S:7]([O-:10])(=[O:8])=[O:9].[Na+:13].[Na+:13] |f:2.3,5.6.7,^1:10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCS(=O)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while bubbling oxygen for 48 hours
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
The aqueous portion is then concentrated
|
Type
|
CUSTOM
|
Details
|
crystallized out the product directly
|
Type
|
CUSTOM
|
Details
|
Yield
|
Name
|
|
Type
|
|
Smiles
|
C(CSSCCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |